3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide is a compound that belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 2-fluoroaniline with benzoyl chloride in the presence of a base to form the benzamide intermediate. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase 14, which plays a role in various cellular processes. This inhibition can lead to changes in cell signaling pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide
- N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted benzamides
Uniqueness
3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of both a fluorine atom and a morpholine ring, which can enhance its biological activity and chemical stability. The combination of these functional groups can lead to improved pharmacokinetic properties and increased binding affinity to specific molecular targets .
Properties
IUPAC Name |
3-fluoro-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZEZGWUUEMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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